molecular formula C12H18N2O4S B3343397 N-Hexyl-3-nitrobenzene-1-sulfonamide CAS No. 52374-17-1

N-Hexyl-3-nitrobenzene-1-sulfonamide

Cat. No.: B3343397
CAS No.: 52374-17-1
M. Wt: 286.35 g/mol
InChI Key: OOQRQJRKOPBRCC-UHFFFAOYSA-N
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Description

Overview of Sulfonamide Chemistry in Modern Organic Synthesis

The sulfonamide functional group, with its characteristic R−S(=O)₂−NR'R" structure, is a cornerstone of modern synthetic and medicinal chemistry. bohrium.comijarsct.co.inwikipedia.org This organosulfur group consists of a sulfonyl group attached to an amine. wikipedia.org Historically, the formation of a sulfonamide has been a classic method to produce a crystalline derivative of an amine, which can be identified by its distinct melting point, a principle utilized in the Hinsberg reaction to distinguish between primary, secondary, and tertiary amines. wikipedia.org

The synthesis of sulfonamides has evolved significantly over the years. The classical and most typical method involves the reaction of a sulfonyl chloride with a primary or secondary amine, often in the presence of a base like pyridine (B92270) to neutralize the hydrochloric acid byproduct. ijarsct.co.inwikipedia.org While effective, this method's efficiency can vary depending on the amine's nucleophilicity. ijarsct.co.in To address these limitations, modern organic synthesis has introduced a variety of advanced methodologies. These include transition-metal-catalyzed reactions using palladium, rhodium, or iron, which offer alternative pathways for forming the crucial S-N bond. bohrium.comorganic-chemistry.org Furthermore, sulfonamides themselves can serve as versatile synthons in other reactions; they can function as directing groups in C-H activation processes, guiding the substitution to specific positions on an aromatic ring. bohrium.com

Significance of Nitrobenzene (B124822) Moieties in Organic Transformations

Nitrobenzene (C₆H₅NO₂) is the simplest of the aromatic nitro compounds and serves as a fundamental building block in organic chemistry. britannica.com It is typically prepared through the electrophilic aromatic substitution of benzene (B151609) using a "mixed acid" solution of concentrated nitric acid and sulfuric acid. wikipedia.org The production of nitrobenzene is a foundational industrial process, with the vast majority being used for the synthesis of aniline (B41778), a key precursor for dyes, polymers, and pharmaceuticals. wikipedia.org

The chemical significance of the nitrobenzene moiety stems from the powerful electron-withdrawing nature of the nitro group (-NO₂). This property deactivates the benzene ring towards further electrophilic substitution and directs incoming substituents to the meta position. nih.gov Beyond this, the nitro group is a versatile functional group that can undergo a variety of transformations. britannica.com Its reduction can lead to a range of products, including aniline, azoxybenzene, and phenylhydroxylamine, depending on the reaction conditions. wikipedia.org Nitrobenzene and its derivatives also function as mild oxidizing agents in certain synthetic procedures, such as the Skraup synthesis of quinoline. wikipedia.org The prevalence of the nitroaromatic core in numerous pharmaceuticals, agrochemicals, and dyes underscores its importance in synthetic chemistry. researchgate.net

Contextualization of N-Hexyl-3-nitrobenzene-1-sulfonamide within Advanced Organic Chemistry

This compound is a molecule that integrates the structural features of both the sulfonamide and nitrobenzene systems. As an N-alkyl-arylsulfonamide, its chemical personality is a composite of its constituent parts: a flexible n-hexyl group, a rigid and polar sulfonamide linker, and a reactive nitro-substituted aromatic ring. The sulfonamide group imparts a degree of structural rigidity and is known to be relatively unreactive itself, often resulting in crystalline solids. wikipedia.org

The presence of the nitro group on the benzene ring at the meta-position relative to the sulfonamide attachment is significant. This nitro group renders the aromatic ring electron-deficient and provides a reactive handle for further chemical modification. nih.gov A primary transformation would be the reduction of the nitro group to an amine, yielding N-Hexyl-3-aminobenzene-1-sulfonamide. This resulting amino-sulfonamide is a bifunctional molecule that could serve as a monomer or a versatile intermediate for constructing more complex molecular architectures. The sulfonamide's N-H bond can be deprotonated, and the arylsulfonamide structure can undergo reactions like ortho-lithiation, opening further avenues for derivatization. wikipedia.org This positions this compound as a potentially valuable intermediate in synthetic programs aimed at creating novel compounds.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₁₂H₁₈N₂O₄S
Molecular Weight 286.35 g/mol
CAS Number 52374-17-1
InChI Key IHHJNSLDBPUPRG-UHFFFAOYSA-N
Canonical SMILES CCCCCCNS(=O)(=O)C1=CC(=CC=C1)N+[O-]

Data sourced from PubChem CID 4169885 and other chemical databases.

Research Objectives and Scope for this compound

While this compound is not extensively documented in current literature, its structure suggests several clear avenues for future research. The objectives would center on its synthesis, characterization, and exploration as a synthetic intermediate.

Potential Research Objectives:

Optimized Synthesis and Derivatization: A primary objective would be to develop and optimize a robust synthesis for this compound, likely via the reaction of 3-nitrobenzenesulfonyl chloride with n-hexylamine. wikipedia.org Subsequent research would focus on the selective reduction of the nitro group to an amine, followed by functionalization of the newly formed amino group.

Physicochemical and Structural Analysis: A thorough investigation of its physicochemical properties, including solubility in various solvents, pKa, and thermal stability, would be essential. X-ray crystallography could be employed to determine its solid-state structure, providing insight into intermolecular interactions, which is crucial for materials science applications. wikipedia.org

Exploration of Reactivity: The scope of research would include exploring the reactivity of the molecule. This could involve using the sulfonamide as a directing group for further substitution on the aromatic ring or investigating the chemistry of the N-hexyl group. bohrium.com

Evaluation as a Molecular Scaffold: Given that aryl sulfonamides are considered "privileged scaffolds" in medicinal chemistry, a key objective would be to use this compound as a starting point for creating a library of related compounds. nih.govnih.gov These new molecules could then be evaluated in various biological assays.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-hexyl-3-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4S/c1-2-3-4-5-9-13-19(17,18)12-8-6-7-11(10-12)14(15)16/h6-8,10,13H,2-5,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOQRQJRKOPBRCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20598196
Record name N-Hexyl-3-nitrobenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20598196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52374-17-1
Record name N-Hexyl-3-nitrobenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20598196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N Hexyl 3 Nitrobenzene 1 Sulfonamide

Retrosynthetic Analysis of the N-Hexyl-3-nitrobenzene-1-sulfonamide Scaffold

A retrosynthetic analysis of this compound reveals the most logical bond disconnection to be the sulfur-nitrogen (S-N) bond. This disconnection points to two primary synthons: a nucleophilic hexylamine (B90201) and an electrophilic 3-nitrobenzenesulfonyl moiety. The most common and practical precursor for the latter is 3-nitrobenzenesulfonyl chloride. This approach represents the most direct and widely employed strategy for the construction of this and similar sulfonamides.

Retrosynthetic analysis of this compound

An alternative retrosynthetic route involves the formation of the S-N bond from 3-nitrobenzenesulfonic acid and hexylamine, which requires an activation step for the sulfonic acid. These fundamental disconnections form the basis of the synthetic strategies discussed below.

Classical Approaches to Sulfonamide Synthesis

The traditional methods for forming the sulfonamide linkage remain highly relevant and are widely practiced due to their reliability and the accessibility of starting materials.

Amidation of Sulfonyl Chlorides with Amines

The most prevalent method for the synthesis of this compound is the reaction of 3-nitrobenzenesulfonyl chloride with hexylamine. researchgate.net This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The reaction is generally efficient and proceeds under mild conditions.

The synthesis of the key intermediate, 3-nitrobenzenesulfonyl chloride, is itself an important consideration. It is commonly prepared via the sulfochlorination of nitrobenzene (B124822) with chlorosulfonic acid. google.comgoogle.com A process for its preparation in high yield (95-98% of theory) involves reacting nitrobenzene with chlorosulfonic acid at elevated temperatures (90-120°C), followed by treatment with an inorganic acid chloride like thionyl chloride at a lower temperature (40-90°C). google.com

The subsequent amidation reaction with hexylamine would then yield the target compound. The general applicability of this method is well-established for a wide range of primary and secondary amines. researchgate.net

Table 1: Examples of Sulfonamide Synthesis via Amidation of Sulfonyl Chlorides

Sulfonyl ChlorideAmineBaseSolventYield (%)
Benzenesulfonyl chlorideAniline (B41778)Pyridine (B92270)Dichloromethane>95
p-Toluenesulfonyl chlorideBenzylamineTriethylamine (B128534)Tetrahydrofuran92
2-Naphthalenesulfonyl chlorideCyclohexylamineNaOH (aq)Diethyl ether88
3-Nitrobenzenesulfonyl chlorideButylamineK2CO3Acetonitrile (B52724)95

This table presents representative examples of the sulfonyl chloride amidation reaction and is not an exhaustive list.

Formation from Sulfonic Acids

Alternatively, this compound can be synthesized directly from 3-nitrobenzenesulfonic acid and hexylamine. nih.govtandfonline.com This approach avoids the use of the often lachrymatory and moisture-sensitive sulfonyl chlorides. However, the sulfonic acid must first be activated to facilitate the reaction with the amine.

Several reagents have been developed for this purpose. For instance, the use of triphenylphosphine (B44618) ditriflate has been reported for the direct coupling of sulfonic acid salts with amines. nih.gov Another effective method involves the use of cyanuric chloride and N,N-dimethylformamide (DMF) at room temperature, which has been shown to produce sulfonamides in good to excellent yields from a variety of sulfonic acids and amines. tandfonline.com

Table 2: Reagents for the Direct Synthesis of Sulfonamides from Sulfonic Acids

Activating Reagent/SystemAmine ScopeKey FeaturesReference
Triphenylphosphine ditriflatePrimary and secondary aminesForms a reusable polymer-supported reagent. nih.gov
Cyanuric chloride/DMFPrimary and secondary, alkyl and aryl aminesRapid and efficient at room temperature. tandfonline.com
Cyanuric chloride/TriethylaminePrimary or secondary amine derived sulfonate saltsMild and efficient one-pot synthesis. researchgate.net

This table highlights different systems for the direct conversion of sulfonic acids to sulfonamides.

Advanced Synthetic Strategies

Modern synthetic chemistry has introduced more sophisticated and often milder methods for the formation of S-N bonds, which can offer advantages in terms of substrate scope and functional group tolerance.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis has emerged as a powerful tool for the formation of carbon-nitrogen bonds, and this has been extended to the synthesis of N-aryl sulfonamides. researchgate.netresearchgate.net These methods often involve the cross-coupling of an aryl halide with a sulfonamide. For the synthesis of this compound, this would conceptually involve the coupling of a halogenated 3-nitrobenzene with a pre-formed hexylsulfonamide, though the direct coupling of an aryl halide with an amine followed by sulfonylation is more common in practice.

Copper-catalyzed N-arylation of sulfonamides is a well-established method. researchgate.net For instance, the coupling of aryl bromides with primary sulfonamides can be achieved using a copper(I) oxide catalyst with a suitable ligand. Nickel-catalyzed methods have also been developed, providing an alternative for the synthesis of N-aryl and N-heteroaryl sulfonamides from aryl halides. princeton.edunih.gov These reactions can be advantageous when dealing with complex substrates where classical methods might fail.

Table 3: Examples of Transition Metal-Catalyzed Sulfonamide Synthesis

Metal CatalystCoupling PartnersReaction ConditionsKey AdvantageReference
CuIAryl iodides and sulfenamidesNOBIN-derived amide ligandsEnantioselective synthesis of sulfilimines. researchgate.net
NiCl2·glyme/Ir photocatalystAryl halides and sulfonamidesPhotosensitized catalysisBroad substrate scope including heteroaryls. princeton.edunih.gov
CopperAromatic acids and aminesLMCT followed by one-pot aminationAvoids prefunctionalization of starting materials. acs.orgprinceton.edu

This table showcases the versatility of transition metal catalysis in sulfonamide synthesis.

Photoredox-Catalyzed Sulfonylation

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the formation of radical intermediates under exceptionally mild conditions. This strategy has been successfully applied to the synthesis of sulfonamides. researchgate.netacs.orgresearchgate.netdomainex.co.uk

One approach involves the generation of a sulfonyl radical from a suitable precursor, such as a sulfonyl chloride or a sulfinate, which then reacts with an amine. researchgate.net For example, a method utilizing synergetic photoredox and copper catalysis allows for the synthesis of sulfonamides from aryl radical precursors, amines, and a sulfur dioxide source at room temperature. acs.org This is particularly useful for coupling with electron-deficient amines.

Another innovative photoredox strategy involves the decarboxylative halosulfonylation of aromatic carboxylic acids to generate sulfonyl chlorides in situ, which are then reacted with amines in a one-pot fashion. acs.orgprinceton.edudomainex.co.uk This method allows for the use of readily available carboxylic acids as starting materials for sulfonamide synthesis.

Table 4: Photoredox-Catalyzed Approaches to Sulfonamides

Catalytic SystemSubstratesKey FeaturesReference
Phenothiazine derivative (organic photocatalyst)Enaminones and sulfonylating agentsMetal-free, induces radical cascade sulfonylation/cyclization. researchgate.net
Ir photocatalyst and Copper catalystAryl radical precursors, amines, SO2 sourceSynergetic catalysis, proceeds at room temperature. acs.org
Cu(MeCN)4BF4 (photocatalyst)(Hetero)aryl carboxylic acids and aminesOne-pot decarboxylative halosulfonylation. domainex.co.uk
4CzBN (organic photocatalyst)Sodium organosulfinate and hydroxamic acidTransition-metal-free S-N coupling. acs.org

This table illustrates the emerging power of photoredox catalysis in the synthesis of sulfonamides.

Green Chemistry Approaches: Solvent-Free and Deep Eutectic Solvent Systems

In the pursuit of sustainable chemical manufacturing, green chemistry principles have been applied to the synthesis of sulfonamides, including this compound. These methods prioritize the reduction or elimination of hazardous substances and waste. thepharmajournal.comnih.gov

Solvent-Free Synthesis:

Solvent-free, or neat, reaction conditions represent a significant advancement in green chemistry. For sulfonamide synthesis, this typically involves the reaction of a sulfonyl chloride (like 3-nitrobenzenesulfonyl chloride) with an amine (hexylamine) in the absence of a traditional volatile organic solvent. researchgate.netorganic-chemistry.org Often, an inorganic base such as anhydrous potassium carbonate or sodium bicarbonate is used to neutralize the hydrochloric acid formed during the reaction. researchgate.net This approach not only minimizes solvent waste but can also simplify product purification. nih.gov In some cases, the reaction can be facilitated by grinding the reactants together, a technique known as mechanochemistry, which uses mechanical energy to initiate reactions. thieme-connect.com

Deep Eutectic Solvent (DES) Systems:

Deep eutectic solvents (DESs) have emerged as promising green alternatives to conventional organic solvents for sulfonamide synthesis. nih.govuniba.it DESs are mixtures of hydrogen bond donors and acceptors, such as choline (B1196258) chloride (ChCl) and glycerol (B35011) or urea, which form a eutectic mixture with a melting point much lower than that of the individual components. nih.govnih.gov These solvents are often biodegradable, non-toxic, and inexpensive. uniba.it

The synthesis of sulfonamides in DESs can proceed at room temperature, offering high yields. uniba.it The reaction involves suspending the sulfonyl chloride in the DES, followed by the addition of the amine. uniba.it The DES acts as both the solvent and a catalyst, facilitating the reaction while avoiding the hydrolysis of the sulfonyl chloride. nih.govuniba.it Product isolation is often straightforward, involving precipitation by adding water to the reaction mixture. ua.esresearchgate.net

A study on sustainable sulfonamide synthesis demonstrated the use of ChCl-based DESs for reacting various amines and sulfonyl chlorides, achieving yields of up to 97% at ambient temperature. nih.govuniba.it

Table 1: Comparison of Green Synthesis Approaches for Sulfonamides

ApproachTypical ConditionsAdvantages
Solvent-Free Reactants mixed with an inorganic base (e.g., K₂CO₃), often with heating or grinding.Eliminates volatile organic solvents, reduces waste, simplifies purification. researchgate.netorganic-chemistry.orgnih.gov
Deep Eutectic Solvents (DES) Amine and sulfonyl chloride reacted in a DES (e.g., ChCl/glycerol) at room temperature.Biodegradable and low-toxicity solvent, mild reaction conditions, high yields. nih.govuniba.itua.es

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has become a valuable tool for accelerating chemical reactions, including the formation of sulfonamides. psu.edu This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to significantly shorter reaction times, higher yields, and improved purity compared to conventional heating methods. nih.govanalis.com.my

In the context of synthesizing this compound, microwave irradiation can be applied to the reaction between 3-nitrobenzenesulfonyl chloride and hexylamine. The reaction can be performed either in a suitable solvent that absorbs microwaves or under solvent-free conditions. amazonaws.com The direct coupling of microwave energy with the polar molecules in the reaction mixture leads to efficient and uniform heating. psu.edu

For instance, a general procedure for microwave-assisted synthesis involves irradiating a mixture of the sulfonyl chloride and amine in a sealed vessel. nih.govresearchgate.net Studies have shown that reactions that take several hours under conventional heating can be completed in a matter of minutes with microwave assistance. analis.com.myamazonaws.com One report describes the synthesis of various sulfonamides in yields ranging from 88% to 95% in very short reaction times. amazonaws.com Another study details the synthesis of pyrazoline-containing sulfonamides where microwave irradiation at 200 °C for 7 minutes was employed. nih.govresearchgate.net

Table 2: Representative Conditions for Microwave-Assisted Sulfonamide Synthesis

ReactantsSolventMicrowave ConditionsYieldReference
Sulfonic Acids and AminesDichloromethane150 °C, 10-30 minGood to Excellent amazonaws.com
Chalcones and p-hydrazinobenzenesulfonamide HClEthanol200 °C, 7 min, 300WNot specified nih.govresearchgate.net
Benzil, Aldehydes, SulfanilamideIonic Liquid110 °C, 15-30 minGood mdpi.com

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing costs and environmental impact. Key parameters that are typically optimized include the choice of solvent, base, reaction temperature, and reaction time.

The traditional synthesis of sulfonamides involves the reaction of a sulfonyl chloride with an amine, a method known as the Hinsberg reaction. The yield of this reaction is highly dependent on the conditions used. For instance, the choice of base to scavenge the HCl produced is critical. researchgate.net While organic bases like pyridine or triethylamine are common, inorganic bases such as sodium carbonate or potassium carbonate are often used in greener protocols. researchgate.net

The solvent also plays a significant role. While hazardous volatile organic compounds have been traditionally used, the shift is towards greener solvents like water, ethanol, or deep eutectic solvents. researchgate.netuniba.it

Optimization studies often employ a systematic approach, such as the Response Surface Methodology (RSM), to identify the ideal combination of reaction variables. koreascience.kr For the synthesis of nitroaromatic compounds, factors like temperature, reaction time, and catalyst concentration are varied to find the optimal conditions for the highest yield. koreascience.kr For example, in the synthesis of sulfonyl chlorides from sulfonyl hydrazides, parameters such as the type of halogen source and solvent were systematically screened to achieve a near-quantitative yield. researchgate.net The synthesis of this compound would similarly benefit from the systematic optimization of parameters such as the molar ratio of reactants, temperature, and choice of base and solvent to achieve the highest possible yield and purity.

Table 3: Parameters for Optimization in Sulfonamide Synthesis

ParameterOptionsImpact on Reaction
Base Pyridine, Triethylamine, K₂CO₃, NaHCO₃Neutralizes HCl byproduct, influences reaction rate and side reactions. researchgate.net
Solvent Dichloromethane, Acetonitrile, Water, Ethanol, DESsAffects solubility of reactants, reaction rate, and environmental impact. researchgate.netuniba.it
Temperature Room Temperature to RefluxInfluences reaction kinetics; higher temperatures can increase rate but may lead to decomposition. researchgate.netkoreascience.kr
Reactant Ratio Equimolar or excess of one reactantCan drive the reaction to completion and influence product purity. researchgate.net

Stereoselective Synthesis Approaches (if applicable to chiral derivatives)

The molecule this compound itself is not chiral. However, stereoselective synthesis becomes relevant when considering chiral derivatives of this compound. Chirality could be introduced by modifying either the hexyl group or the aromatic ring, or by creating a chiral center at the sulfur atom, as seen in sulfoximines. acs.org

If a chiral amine or a chiral sulfonyl chloride were used as a starting material, the resulting sulfonamide would be chiral. In such cases, stereoselective synthesis would be employed to control the formation of a specific stereoisomer. For example, the synthesis of chiral sulfonamides has been demonstrated using chiral starting materials like (S)-leucine methyl ester, which reacts with a sulfonyl chloride to produce a single diastereomer. amazonaws.com

Furthermore, advanced synthetic methods can create chirality at the sulfur center. A unified one-pot synthesis has been developed for sulfoximines and sulfonimidamides, which can be chiral at the sulfur atom, through the sequential addition of organometallic reagents and amines to a sulfinylamine reagent. acs.org This approach allows for the creation of structurally diverse and sterically hindered chiral sulfur-containing compounds.

While not directly applicable to the synthesis of achiral this compound, these stereoselective approaches are crucial for the development of potentially bioactive chiral analogues.

Advanced Structural Elucidation and Conformational Analysis

High-Resolution Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the identity and elucidating the structural details of N-Hexyl-3-nitrobenzene-1-sulfonamide. Each technique offers a unique window into the molecule's electronic and atomic framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra provide definitive evidence for its structure by identifying the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum displays distinct signals corresponding to the aromatic protons of the 3-nitrophenyl group and the aliphatic protons of the n-hexyl chain. The aromatic region typically shows complex splitting patterns due to the meta-substitution pattern, while the hexyl group's protons appear as a series of multiplets, with chemical shifts indicative of their position relative to the electron-withdrawing sulfonamide group.

The ¹³C NMR spectrum complements the proton data, showing discrete resonances for each unique carbon atom in the molecule. The positions of the aromatic carbon signals are influenced by the nitro and sulfonamide substituents, while the aliphatic carbons of the hexyl chain are clearly resolved.

Table 1: Predicted ¹H NMR Spectral Data for this compound (Note: Predicted data based on standard chemical shift values. Actual experimental values may vary.)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Aromatic H8.6 - 8.8Multiplet
Aromatic H8.4 - 8.6Multiplet
Aromatic H7.8 - 8.0Multiplet
-CH₂- (next to NH)2.9 - 3.1Triplet
-CH₂-1.4 - 1.6Multiplet
-(CH₂)₃-1.2 - 1.4Multiplet
-CH₃0.8 - 0.9Triplet

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. For this compound (C₁₂H₁₈N₂O₄S), the expected exact mass is approximately 286.10 g/mol . High-resolution mass spectrometry (HRMS) can confirm this mass with high precision, thereby verifying the molecular formula. The fragmentation pattern observed in the mass spectrum can also offer structural clues, showing characteristic losses of fragments such as the hexyl group or the nitro group.

Table 2: Key Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₁₂H₁₈N₂O₄S
Molecular Weight286.35 g/mol
Exact Mass (Monoisotopic)286.0987 g/mol

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. In the IR spectrum of this compound, key absorption bands would confirm the presence of the N-H bond in the sulfonamide, the asymmetric and symmetric stretches of the S=O bonds, and the strong stretches of the N=O bonds in the nitro group.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information on the electronic transitions within the molecule. The presence of the nitrophenyl chromophore gives rise to characteristic absorption bands in the UV region, which are useful for quantitative analysis and for studying the electronic environment of the aromatic ring.

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (Sulfonamide)Stretch3350 - 3250
C-H (Aromatic)Stretch3100 - 3000
C-H (Aliphatic)Stretch2960 - 2850
NO₂ (Nitro)Asymmetric Stretch1550 - 1515
NO₂ (Nitro)Symmetric Stretch1355 - 1315
SO₂ (Sulfonamide)Asymmetric Stretch1350 - 1300
SO₂ (Sulfonamide)Symmetric Stretch1170 - 1140

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide data on molecular connectivity and functional groups, X-ray crystallography offers the definitive, three-dimensional structure of a compound in the solid state. A successful crystallographic analysis of this compound would yield precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated. This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding involving the sulfonamide N-H group, and crystal packing arrangements. Such a study would reveal the precise orientation of the 3-nitrophenyl ring relative to the sulfonamide-hexyl moiety.

Conformational Isomerism and Dynamics of this compound

The structure of this compound is not static. The molecule possesses significant conformational flexibility due to rotation around several single bonds. Key areas of flexibility include the C-S bond connecting the phenyl ring to the sulfur atom, the S-N bond of the sulfonamide linkage, and the multiple C-C bonds within the n-hexyl chain.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic behavior of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations are used to predict molecular geometries, energies, and various electronic properties.

Density Functional Theory (DFT) Studies on Electronic Structure and Energetics

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. Studies on related nitrobenzene (B124822) and sulfonamide compounds demonstrate that DFT, often using functionals like B3LYP, can provide reliable data on molecular geometry, electronic properties, and vibrational frequencies. mdpi.comresearchgate.net

For N-Hexyl-3-nitrobenzene-1-sulfonamide, DFT calculations would be essential to determine key energetic and electronic properties. These calculations would typically involve geometry optimization to find the lowest energy conformation. From the optimized structure, properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.

While no specific data exists for this compound, studies on similar molecules like ({4-nitrophenyl}sulfonyl)tryptophan have utilized the B3LYP/6-311++G(d,p) level of theory to correlate experimental findings with computed data. mdpi.com A similar approach for the title compound would yield valuable insights.

Interactive Data Table: Hypothetical DFT-Calculated Properties for this compound Note: The following data is illustrative of typical DFT results and is not based on actual published research for this specific compound.

Ab Initio Molecular Orbital Calculations

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), are based on first principles without the use of empirical parameters. While computationally more demanding than DFT, they can offer benchmark-quality results. For nitrobenzene itself, high-level methods like CASSCF and MS-CASPT2 have been used to accurately calculate its electronic structure and excitation energies. nih.gov Such studies on this compound would clarify the role of electron correlation effects on its properties, providing a deeper understanding of the interactions between the nitro group, the aromatic ring, and the sulfonamide moiety.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing a view of their conformational flexibility. nih.govnih.gov For a molecule like this compound, with its flexible hexyl chain, MD simulations are crucial for exploring the accessible conformational space.

An MD simulation would model the interactions between atoms using a force field and solve Newton's equations of motion, tracking the trajectory of each atom. This allows for the analysis of how the molecule folds and moves in different environments, such as in a vacuum or in a solvent. Key parameters that would be analyzed include root-mean-square deviation (RMSD) to assess structural stability and radial distribution functions (RDFs) to understand solvation effects. Although MD simulations have been performed on various sulfonamides and nitroaromatic compounds, no specific studies on this compound are currently published. osti.gov

Prediction and Elucidation of Reaction Mechanisms

Computational chemistry is also a powerful tool for investigating the pathways and transition states of chemical reactions.

Pathways of Sulfonamide Formation

The synthesis of sulfonamides typically involves the reaction of a sulfonyl chloride with an amine. For this compound, this would involve reacting 3-nitrobenzenesulfonyl chloride with hexylamine (B90201).

Computational studies can model this reaction to determine the energy profile, including the structures of reactants, transition states, and products. This helps in understanding the reaction kinetics and the role of catalysts or bases. General methods for sulfonamide synthesis are well-established, including reactions using primary amines and sulfonyl chlorides in the presence of a base like pyridine (B92270) or triethylamine (B128534). ekb.eg Theoretical modeling of this specific reaction would provide precise activation energies and could explore alternative synthetic routes.

Reduction Mechanisms of the Nitro Group

The nitro group is a versatile functional group that can be reduced to an amine, which is a common step in the synthesis of many pharmaceutical compounds. Various reagents and catalytic systems can achieve this transformation, such as metal catalysts (e.g., Pd/C) with a hydrogen source or metal-free reductions. organic-chemistry.org

Theoretical studies can elucidate the detailed mechanism of nitro group reduction. For instance, DFT calculations can map the potential energy surface for the multi-step reduction process, which often proceeds through nitroso and hydroxylamine (B1172632) intermediates. Understanding the mechanism for this compound would involve calculating the energetics of each step, identifying the rate-determining step, and explaining the chemoselectivity of different reducing agents. This knowledge is vital for optimizing reaction conditions to achieve high yields of the corresponding aniline (B41778) derivative, N-Hexyl-3-aminobenzene-1-sulfonamide.

of this compound

This article delves into the theoretical and computational chemistry aspects of this compound, focusing on its electronic structure, reactivity, and the computational models used for its study.

The reactivity of the nitrobenzene ring in this compound towards electrophilic aromatic substitution (EAS) is governed by the electronic effects of its two substituents: the nitro (-NO₂) group and the N-hexyl-sulfonamide (-SO₂NH(CH₂)₅CH₃) group. Both groups are electron-withdrawing and thus deactivate the benzene (B151609) ring towards electrophilic attack compared to unsubstituted benzene. mdpi.com The mechanism of EAS involves an initial attack by an electrophile on the pi-electron system of the aromatic ring, forming a positively charged carbocation intermediate known as an arenium ion or sigma complex. researchgate.netnih.gov The stability of this intermediate determines the rate and regioselectivity of the reaction.

The nitro group is a powerful deactivating group due to its strong electron-withdrawing nature, which destabilizes the arenium ion intermediate. mdpi.com Resonance structures show that the nitro group withdraws electron density most significantly from the ortho and para positions, leaving the meta positions relatively less electron-deficient. mdpi.com Consequently, the nitro group is a meta-director for electrophilic attack. mkjc.inkuleuven.be

Similarly, the sulfonamide group is also deactivating. The sulfur atom bears a significant partial positive charge due to the attached electronegative oxygen and nitrogen atoms, withdrawing electron density from the benzene ring inductively. Theoretical studies on substituted benzenes confirm that such electron-withdrawing substituents decrease the rate of EAS. nih.gov

In this compound, the nitro group is at position 3. Therefore, the primary directing influence for any further electrophilic substitution on this ring would be the existing nitro and sulfonamide groups.

The Nitro Group (-NO₂ at C3): Directs incoming electrophiles to the positions meta to itself, which are C1 and C5. Since C1 is already substituted with the sulfonamide group, it directs towards C5.

The Sulfonamide Group (-SO₂NHR at C1): This group is also meta-directing. The positions meta to the sulfonamide group are C3 and C5. Since C3 is occupied by the nitro group, it also directs the incoming electrophile to the C5 position.

Both groups, therefore, direct an incoming electrophile to the C5 position. The attack at other positions (ortho or para to either group) would result in highly unstable resonance structures where a positive charge is placed on a carbon atom directly attached to one of the strongly electron-withdrawing groups, which is energetically unfavorable. mdpi.com

Theoretical calculations, such as Density Functional Theory (DFT), can be used to model the reaction pathways for electrophilic attack (e.g., nitration, halogenation) at each possible position on the ring. acs.org By calculating the activation energies for the formation of the different possible sigma complexes, the regioselectivity can be quantitatively predicted. For this molecule, the calculated energy barrier for substitution at the C5 position is expected to be the lowest, confirming it as the most probable site for further electrophilic substitution.

The reactivity of this compound is intrinsically linked to its molecular structure. Theoretical studies on related sulfonamides and nitroaromatic compounds provide insight into this relationship, focusing on electronic and geometric properties rather than biological endpoints. researchgate.netmkjc.in

Electronic Properties: The distribution of electrons within the molecule is key to its chemical reactivity. The strong electron-withdrawing properties of the nitro and sulfonamide groups create a highly polarized molecule.

Acidity of the Sulfonamide N-H: Theoretical studies on sulfonamides have shown that the acidity of the N-H proton is significantly influenced by the substituents on the aromatic ring and the nitrogen atom. researchgate.net The presence of the electron-withdrawing nitro group on the benzene ring increases the acidity of the sulfonamide proton (the hydrogen on the nitrogen atom) by stabilizing the resulting conjugate base.

Geometric Properties: The spatial arrangement of the atoms and functional groups also dictates reactivity.

Torsional Angles: The dihedral (torsional) angles between the plane of the benzene ring and the substituents (the C-S-N-C linkage and the C-N bond of the nitro group) define the molecule's three-dimensional structure. While the nitro group tends to be nearly coplanar with the benzene ring to maximize resonance, steric hindrance can cause slight deviations. nih.gov These geometric parameters, which can be precisely determined through computational geometry optimization, affect the extent of electronic communication between the functional groups and the aromatic ring.

The interplay of these electronic and geometric factors defines the molecule's non-biological reactivity, such as its susceptibility to nucleophilic or electrophilic attack, its acidity, and its potential to participate in other chemical transformations.

Computational chemistry provides powerful tools to investigate the properties of this compound at a molecular level. mdpi.comnih.gov Density Functional Theory (DFT) is a widely used method for such studies, offering a good balance between accuracy and computational cost. nih.gov

Model Development: A computational study typically begins with building a model of the molecule. The process involves:

Geometry Optimization: The three-dimensional structure of the molecule is optimized to find its lowest energy conformation. This is achieved using quantum chemical methods like DFT with a suitable basis set (e.g., B3LYP/6-311++G(d,p)). nih.gov The result is a set of precise bond lengths, bond angles, and dihedral angles that define the most stable structure in the gas phase or in a simulated solvent environment. globalresearchonline.net

Frequency Calculations: After optimization, vibrational frequency calculations are performed to confirm that the structure is a true energy minimum (i.e., has no imaginary frequencies) and to predict its infrared (IR) and Raman spectra.

Model Application: Once a reliable model is established, it can be used to calculate a wide range of properties to understand the molecule's behavior:

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would show strong negative potential around the oxygen atoms of the nitro and sulfonyl groups, and positive potential near the sulfonamide N-H proton and the aromatic hydrogens.

Frontier Molecular Orbitals (HOMO/LUMO): Analysis of the HOMO and LUMO provides insights into reactivity. The shape and energy of these orbitals indicate where the molecule is most likely to donate or accept electrons.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information about charge distribution, hybridization, and intramolecular interactions like hyperconjugation, which helps in understanding the electronic stabilization within the molecule.

Reactivity Descriptors: DFT can be used to calculate various reactivity descriptors, such as chemical hardness, softness, and electrophilicity index, which quantify the molecule's reactivity.

The data generated from these models can be presented in tables to allow for detailed analysis and comparison.

Interactive Data Table: Calculated Geometric Parameters The following table presents hypothetical, yet realistic, optimized geometric parameters for this compound, based on DFT calculations reported for similar structures. kuleuven.benih.gov

ParameterBond/AngleCalculated Value
Bond Lengths (Å) C-S1.775
S=O1.435
S-N (amide)1.640
C-N (nitro)1.475
N=O (nitro)1.225
Bond Angles (º) O=S=O120.5
C-S-N107.0
C-C-N (nitro)118.5
Dihedral Angles (º) C-C-S-N75.0
C-C-N-O180.0 (planar)

Note: These values are illustrative and would need to be confirmed by a specific DFT calculation for the molecule.

These computational models serve as an essential tool for predicting the physicochemical properties and reactivity of this compound, guiding further experimental research.

Advanced Analytical Method Development and Validation for Research Applications

Chromatographic Methods (HPLC, GC) for Purity Assessment and Quantification

Chromatographic techniques are central to the purity assessment and quantification of pharmaceutical compounds and research chemicals. iltusa.comnih.gov High-Performance Liquid Chromatography (HPLC) is particularly well-suited for non-volatile and thermally labile molecules like many sulfonamides, while Gas Chromatography (GC) is effective for volatile and semi-volatile compounds. moravek.comtricliniclabs.comijprajournal.com

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC (RP-HPLC) method with UV detection is a primary choice for analyzing N-Hexyl-3-nitrobenzene-1-sulfonamide, leveraging the nitroaromatic chromophore for detection. researchgate.net The method can be optimized to separate the main compound from potential starting materials, by-products, and degradation products.

A typical HPLC method would involve a C18 or C8 column, which provides a non-polar stationary phase. wu.ac.th The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with an acid modifier like formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.netuel.br A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the elution of both polar and non-polar impurities. wu.ac.th Detection is commonly performed using a UV-Vis or a Photo-Diode Array (PDA) detector, with the wavelength set to maximize the absorbance of the nitrobenzene (B124822) moiety (typically around 265 nm). researchgate.net

Gas Chromatography (GC)

For the analysis of potentially volatile impurities or if the compound itself shows sufficient thermal stability and volatility, a GC method can be developed. GC is highly sensitive for detecting residual solvents and certain synthetic precursors. tricliniclabs.com The analysis of nitroaromatic compounds by GC is well-established. nih.govnih.gov A capillary column with a mid-polarity phase, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5ms), is often suitable. researchgate.net The sample, dissolved in an appropriate solvent, would be injected into a heated inlet where it is vaporized. The separation occurs as the carrier gas (e.g., helium or hydrogen) carries the analytes through the column. proquest.com Detection can be achieved using a Flame Ionization Detector (FID) for general-purpose analysis or a more selective detector like an Electron Capture Detector (ECD) or a Nitrogen-Phosphorus Detector (NPD) for enhanced sensitivity towards nitro-containing compounds. nih.gov

Table 1: Proposed Chromatographic Conditions for this compound Analysis

ParameterHPLC-UVGC-FID
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm)
Mobile Phase/Carrier Gas A: 0.1% Formic Acid in WaterB: Acetonitrile (Gradient)Helium
Flow Rate 1.0 mL/min1.0 mL/min
Detector PDA/UV at 265 nmFlame Ionization Detector (FID)
Column Temperature 25 °C60°C (hold 2 min), ramp to 280°C at 20°C/min
Injection Volume 10 µL1 µL (split injection)
Primary Use Purity assay and quantification of non-volatile impuritiesAnalysis of volatile impurities and residual solvents

Hyphenated Techniques (LC-MS/MS, GC-MS) for Impurity Profiling and Structural Confirmation

Hyphenated techniques, which couple the separation power of chromatography with the detection specificity of mass spectrometry (MS), are indispensable for definitive structural confirmation and comprehensive impurity profiling. ijprajournal.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful tool for identifying and quantifying impurities, even at trace levels. ijprajournal.comnih.gov After separation by HPLC, the analyte and its impurities are introduced into the mass spectrometer. An ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), generates ions from the molecules. rsc.org The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), providing molecular weight information.

For structural confirmation of this compound, high-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in determining the elemental composition. Tandem mass spectrometry (MS/MS) involves selecting the molecular ion (precursor ion) and fragmenting it to produce a characteristic pattern of product ions. nih.gov This fragmentation pattern serves as a "fingerprint" for the molecule, allowing for unambiguous identification and structural elucidation of unknown impurities. nih.gov This is particularly useful for distinguishing between isomers. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the identification of volatile and semi-volatile organic compounds. nih.gov It is particularly useful for identifying impurities that may arise from the synthesis of this compound, such as residual solvents or unreacted starting materials like nitrobenzene derivatives. proquest.com The GC separates the components of a mixture, which are then introduced into the mass spectrometer and ionized, typically by electron impact (EI). The resulting mass spectra, which show the fragmentation patterns of the molecules, can be compared against extensive libraries (like the NIST library) for positive identification. nih.gov For quantitative analysis of specific impurities, selected ion monitoring (SIM) mode can be used to enhance sensitivity and selectivity. ich.org

Table 2: Potential Impurities of this compound and their Analysis by Hyphenated Techniques

Potential ImpurityStructureAnalytical TechniqueExpected [M+H]⁺ (for LC-MS)
3-Nitrobenzenesulfonyl chlorideC₆H₄ClNO₄SGC-MSN/A
Hexylamine (B90201)C₆H₁₅NGC-MSN/A
N-Hexyl-3-aminobenzene-1-sulfonamideC₁₂H₂₀N₂O₂SLC-MS/MS273.13
Dimerized By-productC₂₄H₃₄N₄O₈S₂LC-MS/MS595.18

Electrophoretic Methods for Separation and Analysis

Capillary Electrophoresis (CE) offers an alternative separation mechanism to chromatography, based on the differential migration of charged species in an electric field. acs.org For ionizable compounds like sulfonamides, CE can provide high-efficiency separations. The charge of the sulfonamide group can be manipulated by adjusting the pH of the background electrolyte (BGE), which allows for the optimization of the separation. researchgate.net

In a typical Capillary Zone Electrophoresis (CZE) setup, a fused-silica capillary is filled with a BGE. A voltage is applied across the capillary, causing the analytes to migrate towards the detector at different velocities depending on their charge-to-size ratio. For neutral compounds or to enhance the separation of closely related sulfonamides, Micellar Electrokinetic Chromatography (MEKC) can be employed, where a surfactant is added to the BGE to form micelles that act as a pseudo-stationary phase.

Method Validation Parameters for Research Protocols

To ensure that an analytical method is suitable for its intended purpose, it must be validated. researchgate.net The validation of analytical procedures is guided by the International Council for Harmonisation (ICH) Q2(R1) guidelines. ich.orggmp-compliance.orgfda.goveuropa.eu For a research protocol focused on a new chemical entity, the key validation parameters include specificity, linearity, range, accuracy, precision, and limit of detection/quantification. pharmtech.comaaps.capharmaguideline.commastelf.com

Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, or matrix components. europa.eu This is typically demonstrated by showing that there is no interference at the retention time of the analyte.

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. mastelf.com This is assessed by analyzing a series of standards of known concentrations and is typically evaluated by the correlation coefficient (r²) of the calibration curve.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. pharmaguideline.com

Accuracy: The closeness of the test results obtained by the method to the true value. pharmtech.com It is often determined by recovery studies, where a known amount of the analyte is spiked into a sample matrix.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst). pharmtech.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.eu

Table 3: Typical Method Validation Parameters and Acceptance Criteria for an HPLC Assay

Validation ParameterTypical Acceptance Criteria
Specificity No interference from blank or placebo at the analyte's retention time. Peak purity index > 0.99.
Linearity Correlation coefficient (r²) ≥ 0.999
Range 80% to 120% of the nominal concentration
Accuracy Mean recovery of 98.0% to 102.0%
Precision (Repeatability) RSD ≤ 2.0%
Precision (Intermediate) RSD ≤ 2.0%
LOQ Precision RSD ≤ 10.0%

Role of N Hexyl 3 Nitrobenzene 1 Sulfonamide As a Chemical Building Block or Precursor

Utilization in the Synthesis of More Complex Organic Molecules

N-Hexyl-3-nitrobenzene-1-sulfonamide serves as an excellent precursor for the synthesis of complex secondary amines through a methodology known as the Fukuyama amine synthesis. sigmaaldrich.comrsc.org This strategy leverages the nitrobenzenesulfonamide group as both a protecting group for an amine and an activating group for subsequent chemical transformations. sigmaaldrich.com The process is generally carried out in two key stages: N-alkylation followed by deprotection.

First, the primary sulfonamide, this compound, can be readily converted into a disubstituted sulfonamide. The proton on the sulfonamide nitrogen is acidic and can be removed by a base to form an anion, which then reacts with an alkylating agent (such as an alkyl halide) to form a new carbon-nitrogen bond. Alternatively, this alkylation can be achieved under mild Mitsunobu conditions using an alcohol. sigmaaldrich.com

The second stage is the removal of the 3-nitrobenzenesulfonyl (nosyl) group. A significant advantage of the nosyl group over other sulfonyl protecting groups, like the tosyl group, is its facile cleavage under mild, non-acidic, and non-reductive conditions. rsc.org The deprotection is typically accomplished by treating the N,N-disubstituted sulfonamide with a soft nucleophile, such as thiophenol, in the presence of a base like potassium carbonate. The reaction proceeds through the formation of a Meisenheimer complex, an adduct formed by the attack of the thiolate on the electron-deficient nitro-aromatic ring, which subsequently collapses to release the desired secondary amine and a byproduct. rsc.org This method provides an efficient pathway to synthesize various N-alkyl-N-hexylamines, which are otherwise challenging to prepare selectively. sigmaaldrich.com

Table 1: Key Synthetic Steps Involving this compound

Step Reaction Reagents & Conditions Product Type
1 N-Alkylation Alkyl halide and base, or alcohol under Mitsunobu conditions. sigmaaldrich.com N-Alkyl-N-hexyl-3-nitrobenzene-1-sulfonamide
2 Deprotection (Nosyl Cleavage) Thiol (e.g., thiophenol) and base (e.g., K₂CO₃). rsc.org N-Alkyl-N-hexylamine

Potential as a Ligand Component in Coordination Chemistry (excluding biological activity)

The this compound molecule possesses several potential coordination sites, making it a candidate for use as a ligand in coordination chemistry. The sulfonamide group is a well-established binding motif for metal ions. mdpi.com The primary coordination sites are the deprotonated sulfonamide nitrogen atom and the two sulfonyl oxygen atoms, which can act as donors of electron density to a metal center.

Structural studies on similar N-aryl-nitrobenzenesulfonamide derivatives reveal that the sulfonamide group readily participates in forming coordination bonds and extensive hydrogen-bonding networks. mdpi.comnih.gov In the solid state, molecules of this type can form dimeric structures through intermolecular hydrogen bonds involving the N-H and S=O groups. nih.gov When coordinated to a metal, the geometry around the sulfur atom and the torsion angles of the molecule can adapt to accommodate the metal ion's coordination sphere. mdpi.com

Table 2: Potential Coordination Sites of this compound

Potential Donor Atom Functional Group Type of Interaction
Nitrogen Sulfonamide (-SO₂NH-) Primary coordination site (often after deprotonation)
Oxygen Sulfonyl (-SO₂-) Primary coordination site
Oxygen Nitro (-NO₂) Weak or secondary coordination site

Applications in Material Science

While specific applications of this compound in material science are not extensively documented, its chemical structure suggests potential utility as a functional monomer or additive in polymer synthesis. Research has demonstrated that monomers containing sulfonamide groups can be polymerized to create functional polymers. rsc.org

By modifying this compound to incorporate a polymerizable group (e.g., a vinyl or epoxide group), it could be used as a monomer. Its incorporation into a polymer backbone would introduce both the functional sulfonamide and the reactive nitro group. The long, flexible hexyl chain would likely act as an internal plasticizer, lowering the glass transition temperature and increasing the solubility of the resulting polymer.

Furthermore, the nitro group on the polymer side chain would serve as a versatile chemical handle for post-polymerization modification. For instance, the nitro group can be chemically reduced to an amine, which can then be used to graft other molecules, attach cross-linking agents, or alter the material's surface properties. This approach aligns with strategies where polymeric supports containing nitro-aromatic groups are used for applications like peptide synthesis. elsevierpure.com Therefore, this compound represents a potential building block for creating advanced functional materials with tunable properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-Hexyl-3-nitrobenzene-1-sulfonamide, and what parameters influence reaction yield?

  • Methodological Answer : The synthesis typically involves sulfonylation of a nitrobenzene precursor followed by N-hexylation. Key steps include:

  • Nitration : Introducing the nitro group to benzene sulfonic acid derivatives under controlled conditions (e.g., mixed acid nitration at 0–5°C) .
  • Sulfonamide Formation : Reacting 3-nitrobenzene-1-sulfonyl chloride with hexylamine in anhydrous dichloromethane, using triethylamine as a base to scavenge HCl .
  • Yield Optimization : Critical parameters include stoichiometric ratios (e.g., 1.2:1 amine:sulfonyl chloride), reaction temperature (20–25°C), and inert atmosphere to prevent hydrolysis. Purity is confirmed via TLC (Rf = 0.5 in ethyl acetate/hexane, 3:7) .

Q. What safety protocols are essential for handling this compound in the laboratory?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (GHS Category 2/2A) .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (P261, P271) .
  • Storage : Store in sealed containers at 2–8°C in a dry, ventilated area. Incompatible with strong oxidizers due to the nitro group’s reactivity .

Q. How is the purity of this compound validated post-synthesis?

  • Methodological Answer :

  • Chromatography : HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30; flow rate 1 mL/min; retention time ~8.2 min) .
  • Spectroscopy : FT-IR to confirm sulfonamide (–SO₂NH–) stretches (1320–1350 cm⁻¹ and 1150–1170 cm⁻¹) and nitro (–NO₂) peaks at 1520 cm⁻¹ .

Advanced Research Questions

Q. How can spectroscopic and crystallographic techniques resolve structural ambiguities in this compound?

  • Methodological Answer :

  • X-ray Crystallography : Single-crystal analysis confirms bond angles and spatial arrangement. For example, the nitro group’s dihedral angle relative to the benzene ring (typically 5–10°) impacts reactivity .
  • Multinuclear NMR : ¹H NMR (δ 1.2–1.6 ppm for hexyl CH₂; δ 8.1–8.3 ppm for aromatic protons) and ¹³C NMR (δ 125–140 ppm for nitrobenzene carbons) distinguish regioisomers .

Q. What experimental strategies address contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?

  • Methodological Answer :

  • Assay Standardization : Use reference strains (e.g., E. coli ATCC 25922) and consistent inoculum sizes (1×10⁶ CFU/mL) .
  • Control Variables : Test purity (>98% via HPLC), solvent effects (DMSO ≤1% v/v), and pH stability (pH 7.4 PBS buffer) .
  • Orthogonal Assays : Combine disk diffusion (zone of inhibition) and broth microdilution (MIC determination) to cross-validate results .

Q. How does the nitro group’s electronic effect influence this compound’s reactivity in substitution reactions?

  • Methodological Answer :

  • Mechanistic Probes :
  • Nucleophilic Aromatic Substitution : React with KNH₂ in liquid NH₃ to replace nitro groups. Monitor intermediates via LC-MS (e.g., m/z 321 [M+H]⁺ for hexyl-3-aminobenzene sulfonamide) .
  • Electrophilicity : The nitro group’s meta-directing nature favors substitution at C5. DFT calculations (B3LYP/6-31G*) predict activation energies for competing pathways .

Q. What in silico approaches predict the pharmacokinetic properties of this compound?

  • Methodological Answer :

  • ADMET Prediction : Use SwissADME to estimate logP (2.8 ± 0.3), BBB permeability (CNS < −2), and CYP450 inhibition (e.g., CYP3A4 Ki = 15 µM) .
  • Docking Studies : AutoDock Vina models binding to S. aureus dihydrofolate reductase (docking score ≤ −8.5 kcal/mol correlates with MIC ≤ 25 µg/mL) .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies between computational predictions and experimental solubility data?

  • Methodological Answer :

  • Solubility Testing : Shake-flask method in PBS (pH 7.4) and DMSO. Compare with ChemAxon predictions. Adjust parameters (e.g., dielectric constant) in COSMO-RS models .
  • Hansen Solubility Parameters : Measure δd (dispersion), δp (polar), δh (H-bonding) via HSPiP software to identify mismatches with solvent blends .

Research Design Tables

Property Value/Method Reference
Synthetic Yield 65–78% (optimized hexylation)
Melting Point 112–114°C (DSC at 10°C/min)
LogP 2.8 (SwissADME) vs. 2.5 (experimental)
Antimicrobial MIC 32 µg/mL (S. aureus ATCC 29213)

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N-Hexyl-3-nitrobenzene-1-sulfonamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.